An In-depth Technical Guide on the Physicochemical Properties of N-(2-aminoethyl)benzamide
An In-depth Technical Guide on the Physicochemical Properties of N-(2-aminoethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)benzamide, also known as N-benzoylethylenediamine, is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its structural features, comprising a benzamide group linked to an ethylenediamine moiety, confer upon it a unique combination of physicochemical properties that underpin its biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-aminoethyl)benzamide, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-aminoethyl)benzamide is presented in the tables below. It is important to note that while computed data is readily available, experimental values for some properties are not extensively reported in the literature. In such cases, data for the closely related compound N-benzylethylenediamine is provided as an estimate.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 164.21 g/mol | --INVALID-LINK--[1] |
| Appearance | Not explicitly reported; likely a liquid or low-melting solid | - |
| Boiling Point | Est. 162 °C at 20 mmHg | Based on N-benzylethylenediamine |
| Density | Est. 1 g/mL at 25 °C | Based on N-benzylethylenediamine |
Chemical and Solubility Properties
| Property | Value | Source |
| LogP (Octanol/Water Partition Coefficient) | 1.65 | --INVALID-LINK--[1] |
| pKa (amino group) | Estimated 9-10 | General primary amine pKa[2] |
| Water Solubility | Negligible | Based on N-benzylethylenediamine |
| Organic Solvent Solubility | Soluble in many organic solvents | General property of similar compounds |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of N-(2-aminoethyl)benzamide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
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Capillary tubes
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Thermometer
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Sample of N-(2-aminoethyl)benzamide
Procedure:
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Ensure the N-(2-aminoethyl)benzamide sample is pure and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
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Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last crystal melts (the end of the melting range).
-
The melting point is reported as this range.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
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Heating mantle
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Vacuum pump and manometer
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Thermometer
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Boiling chips
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Sample of N-(2-aminoethyl)benzamide
Procedure:
-
Place a sample of N-(2-aminoethyl)benzamide and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and reduce the pressure to a known value (e.g., 20 mmHg).
-
Begin heating the sample gently with the heating mantle.
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Observe the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
-
To estimate the normal boiling point, a nomograph can be used to correct the observed boiling point to atmospheric pressure.
Determination of Aqueous Solubility
Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Vials with screw caps
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Analytical balance
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Shaking incubator or orbital shaker
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Centrifuge
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Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
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Sample of N-(2-aminoethyl)benzamide
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Water (or other solvents of interest)
Procedure:
-
Add an excess amount of N-(2-aminoethyl)benzamide to a vial containing a known volume of water.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known aliquot of the clear supernatant.
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Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Determine the concentration of N-(2-aminoethyl)benzamide in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound.
Determination of pKa
Principle: Potentiometric titration is used to determine the pKa of the ionizable amino group. The compound is dissolved in water and titrated with a standard acid solution, and the pH is monitored.
Apparatus:
-
pH meter with a combination electrode
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Burette
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Beaker
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Magnetic stirrer and stir bar
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sample of N-(2-aminoethyl)benzamide
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of N-(2-aminoethyl)benzamide in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
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Record the initial pH of the solution.
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Titrate the solution by adding small, known increments of the standardized HCl solution from the burette.
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Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
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Plot the pH of the solution versus the volume of HCl added.
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The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.
Biological Activities and Visualizations
N-(2-aminoethyl)benzamide exhibits notable biological activities, primarily as a reversible inhibitor of monoamine oxidase B (MAO-B) and as a fluorescent labeling reagent for N-glycans.
Reversible Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine.[] MAO-B inhibitors are of therapeutic interest for the treatment of neurodegenerative diseases like Parkinson's disease. N-(2-aminoethyl)benzamide and its analogs act as reversible inhibitors of MAO-B.[4] This means they bind to the enzyme, inhibit its activity, but can also dissociate, allowing the enzyme to regain function.[5]
N-Glycan Labeling Workflow
N-(2-aminoethyl)benzamide can be used as a fluorescent labeling reagent for the analysis of N-glycans, which are complex carbohydrates attached to proteins. The primary amine of N-(2-aminoethyl)benzamide reacts with the reducing end of the glycan via reductive amination, attaching a fluorescent tag that allows for sensitive detection in techniques like HPLC and mass spectrometry.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
